molecular formula C17H17FN2OS B5817325 [4-(4-Fluorophenyl)piperazin-1-yl](2-hydroxyphenyl)methanethione

[4-(4-Fluorophenyl)piperazin-1-yl](2-hydroxyphenyl)methanethione

Cat. No.: B5817325
M. Wt: 316.4 g/mol
InChI Key: VKFJMIRGTPPHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)piperazin-1-ylmethanethione: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group attached to a piperazine ring, which is further connected to a hydroxyphenyl group via a methanethione linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)piperazin-1-ylmethanethione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanethione linkage, converting it to a methylene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Methylene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology:

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2OS/c18-13-5-7-14(8-6-13)19-9-11-20(12-10-19)17(22)15-3-1-2-4-16(15)21/h1-8,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFJMIRGTPPHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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